N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide is an organic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a naphthalene ring and a pyrimidine ring, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as IR, NMR, and mass spectrometry, is crucial in monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other cellular targets, such as receptors and signaling pathways, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide include:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a naphthalene ring and a pyrimidine ring, which contributes to its distinct chemical behavior and biological activity. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H23N5O2S/c1-3-24-23-25-16(2)14-22(27-23)26-19-9-11-20(12-10-19)28-31(29,30)21-13-8-17-6-4-5-7-18(17)15-21/h4-15,28H,3H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
OOBCYWSLJOAGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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